(R)-Methyl 1-cbz-piperidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

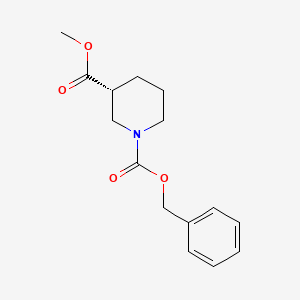

®-Methyl 1-cbz-piperidine-3-carboxylate is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The ®-Methyl 1-cbz-piperidine-3-carboxylate is characterized by the presence of a carbobenzyloxy (cbz) protecting group attached to the nitrogen atom and a methyl ester group at the carboxylate position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 1-cbz-piperidine-3-carboxylate typically involves the following steps:

Protection of the amine group: The piperidine ring is first protected by introducing the carbobenzyloxy (cbz) group. This is usually achieved by reacting piperidine with benzyl chloroformate in the presence of a base such as sodium carbonate.

Formation of the carboxylate group: The next step involves the introduction of the carboxylate group at the 3-position of the piperidine ring. This can be achieved through various methods, including the use of organometallic reagents or via a multi-step synthesis involving the formation of an intermediate.

Methylation: The final step is the methylation of the carboxylate group to form the methyl ester. This is typically done using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 1-cbz-piperidine-3-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of enzyme cascades has also been explored to streamline the synthesis and prevent racemization of key intermediates .

Analyse Chemischer Reaktionen

Types of Reactions

®-Methyl 1-cbz-piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The cbz protecting group can be removed under acidic or hydrogenolytic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The removal of the cbz group can be achieved using hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of free amines.

Wissenschaftliche Forschungsanwendungen

®-Methyl 1-cbz-piperidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules

Wirkmechanismus

The mechanism of action of ®-Methyl 1-cbz-piperidine-3-carboxylate involves its interaction with specific molecular targets. The cbz protecting group provides stability to the compound, allowing it to participate in various chemical reactions without undergoing unwanted side reactions. The methyl ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with target enzymes or receptors. The piperidine ring structure is known to interact with neurotransmitter receptors, making it a potential candidate for drug development in neurological research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A simple six-membered ring containing one nitrogen atom.

Piperazine: A six-membered ring containing two nitrogen atoms.

Piperidinone: A piperidine derivative with a ketone group.

Uniqueness

®-Methyl 1-cbz-piperidine-3-carboxylate is unique due to the presence of the cbz protecting group and the chiral methyl ester group. These features provide the compound with specific reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Biologische Aktivität

(R)-Methyl 1-cbz-piperidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is known for its versatility in drug design. The compound typically exhibits a methyl ester at the carboxylic acid position and a carbobenzyloxy (cbz) protecting group. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to modulate the activity of serine hydrolases, which are involved in critical physiological processes such as lipid metabolism and neurotransmitter signaling. Specifically, it can act as an inhibitor of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), enzymes that play significant roles in the endocannabinoid system .

In Vivo Studies

Research has demonstrated that compounds related to this compound exhibit significant effects on brain endocannabinoid levels, leading to behavioral changes in animal models. For instance, studies have indicated that piperidine derivatives can enhance endocannabinoid signaling, producing effects that are dependent on CB1 receptor activation .

Case Studies

- Endocannabinoid Modulation : A study highlighted the effects of piperidine/piperazine carbamates on increasing brain levels of endocannabinoids. This modulation resulted in observable behavioral changes in mice, suggesting potential therapeutic applications for conditions like anxiety and pain management .

- Inhibitory Activity : Another investigation focused on the structure-activity relationship (SAR) of piperidine derivatives, revealing that modifications to the piperidine ring significantly affected their inhibitory potency against MAGL. Compounds with specific substitutions showed enhanced selectivity and potency, indicating a pathway for optimizing drug development based on this scaffold .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-O-benzyl 3-O-methyl (3R)-piperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)13-8-5-9-16(10-13)15(18)20-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBZPWAQRLLZBC-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.